molecular formula C19H20N2O3S2 B2434124 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 886916-79-6

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2434124
CAS No.: 886916-79-6
M. Wt: 388.5
InChI Key: PFANSEUYVCWBPL-FMQUCBEESA-N
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Description

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Future Directions

Benzothiazoles are biologically active and industrially demanded compounds . The development of new synthesis methods and the exploration of their reactivity patterns may be useful for developing new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure (5 MPa) to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-aminobenzenethiol
  • Benzothiazole-2-carboxylic acid
  • 2-(methylthio)benzothiazole

Uniqueness

What sets 4-(ethanesulfonyl)-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-5-26(23,24)15-8-6-14(7-9-15)18(22)20-19-21(4)16-11-12(2)10-13(3)17(16)25-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFANSEUYVCWBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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